Propyl 2-hydroxy-2-phenylacetate CAS number and synonyms
Propyl 2-hydroxy-2-phenylacetate CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propyl 2-hydroxy-2-phenylacetate, a mandelic acid ester. It details the chemical identifiers, including the CAS number and a list of synonyms, to aid in accurate identification and literature searches. A detailed experimental protocol for its synthesis via Fischer esterification is provided, along with a representative analytical method using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a plausible signaling pathway for its potential antimicrobial activity is proposed and visualized, offering a starting point for further investigation into its mechanism of action. This document is intended to serve as a valuable resource for professionals in research, and drug development.
Chemical Identification
Propyl 2-hydroxy-2-phenylacetate is an organic compound belonging to the ester class. Accurate identification is crucial for research and regulatory purposes. The primary identifier is the CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.
| Identifier | Value |
| IUPAC Name | Propyl 2-hydroxy-2-phenylacetate |
| CAS Number | 5413-58-1[1] |
A variety of synonyms are used in literature and commercial listings. Understanding these is essential for comprehensive information retrieval.
| Synonym |
| Propyl mandelate[2] |
| Mandelic acid, propyl ester |
| Benzeneacetic acid, .alpha.-hydroxy-, propyl ester |
| Propyl alpha-hydroxybenzeneacetate |
| n-Propyl mandelate |
Experimental Protocols
Synthesis of Propyl 2-hydroxy-2-phenylacetate via Fischer Esterification
The synthesis of Propyl 2-hydroxy-2-phenylacetate is commonly achieved through the Fischer esterification of mandelic acid with propanol, using a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Mandelic Acid | C₈H₈O₃ | 152.15 | 15.2 g | 1.0 |
| n-Propanol | C₃H₈O | 60.10 | 18.0 g (22.5 mL) | 3.0 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.0 mL | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mandelic acid (15.2 g, 0.1 mol) and n-propanol (22.5 mL, 0.3 mol).
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Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 mL) to the mixture.
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Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel containing 100 mL of cold water.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure Propyl 2-hydroxy-2-phenylacetate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of the synthesized Propyl 2-hydroxy-2-phenylacetate can be confirmed using GC-MS. The following is a representative protocol.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation:
Prepare a 1 mg/mL solution of the purified product in dichloromethane or ethyl acetate.
Potential Signaling Pathway and Biological Activity
While specific signaling pathways for Propyl 2-hydroxy-2-phenylacetate in mammalian cells are not extensively documented, mandelic acid and its derivatives are known for their antimicrobial properties. The proposed mechanism of action for phenolic compounds often involves the disruption of the bacterial cell membrane integrity. This can lead to a cascade of events affecting cellular signaling and viability.
Caption: Proposed mechanism of antimicrobial action for Propyl 2-hydroxy-2-phenylacetate.
This diagram illustrates a logical workflow for the synthesis and analysis of Propyl 2-hydroxy-2-phenylacetate.
Caption: Experimental workflow for the synthesis and analysis of Propyl 2-hydroxy-2-phenylacetate.
